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Introduction
Keratin 12 (K12) is a type I intermediate filament protein that is specifically expressed in the

corneal epithelium.[1][2] In partnership with its type II binding partner, Keratin 3, K12 is

essential for maintaining the structural integrity and resilience of the cornea.[3][4] Mutations in

the KRT12 gene can lead to Meesmann corneal dystrophy, a condition characterized by fragile

corneal epithelium and the formation of intraepithelial cysts.[1][2] The availability of purified K12

protein is crucial for a variety of research and development applications, including structural

studies, investigation of protein-protein interactions, in vitro filament assembly assays, and the

development of potential therapeutics for corneal dystrophies.

These application notes provide detailed protocols for the purification of Keratin 12 from two

primary sources: native corneal tissue and recombinant expression systems. The choice of

method will depend on the required yield, purity, and the specific downstream application.

I. Purification of Native Keratin 12 from Corneal
Tissue
This method is suitable for isolating K12 in its native form but is limited by the availability of

corneal tissue and typically yields smaller quantities of protein.

Principle:
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The protocol involves the enzymatic separation of the corneal epithelium from the stroma,

followed by solubilization of the epithelial cells in a denaturing buffer containing urea and a

reducing agent to break disulfide bonds. Subsequent purification is achieved through ion-

exchange chromatography, which separates proteins based on their net charge.

Experimental Protocol
Materials:

Corneal tissue (e.g., from an animal source or human donor tissue)

Dulbecco's Phosphate-Buffered Saline (DPBS)

Dispase II solution

0.25% Trypsin-EDTA

Lysis Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.5, 10 mM Dithiothreitol (DTT), 1 mM EDTA, and

protease inhibitor cocktail

Anion Exchange Start Buffer: 8 M Urea, 20 mM Tris-HCl pH 8.5, 1 mM DTT

Anion Exchange Elution Buffer: 8 M Urea, 20 mM Tris-HCl pH 8.5, 1 M NaCl, 1 mM DTT

Dialysis Buffer: 2 M Urea, 10 mM Tris-HCl pH 7.5, 1 mM DTT

Anion exchange chromatography column (e.g., Q Sepharose Fast Flow)

Centrifuge and appropriate tubes

Dialysis tubing (10 kDa MWCO)

Procedure:

Isolation of Corneal Epithelium:

1. Excise the corneal tissue and incubate it in Dispase II solution at 37°C for 30 minutes to 1

hour to separate the epithelial layer from the stroma.[4]
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2. Gently peel off the epithelial sheet from the underlying stroma using fine forceps.[5]

3. Wash the isolated epithelial sheets with cold DPBS.

4. To obtain a single-cell suspension, incubate the epithelial sheets in 0.25% Trypsin-EDTA at

37°C for 5-10 minutes.[6]

5. Pellet the cells by centrifugation at 500 x g for 5 minutes.

Cell Lysis and Protein Extraction:

1. Resuspend the cell pellet in ice-cold Lysis Buffer.

2. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

3. Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to pellet cellular

debris.

4. Carefully collect the supernatant containing the solubilized keratin proteins.

Ion-Exchange Chromatography:

1. Equilibrate the anion exchange column with Anion Exchange Start Buffer.

2. Load the clarified supernatant onto the column.

3. Wash the column with several column volumes of Start Buffer to remove unbound

proteins.

4. Elute the bound proteins with a linear gradient of 0-100% Anion Exchange Elution Buffer.

5. Collect fractions and analyze by SDS-PAGE to identify those containing K12 (expected

molecular weight ~55 kDa).

Dialysis and Concentration:

1. Pool the fractions containing the purest K12.
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2. Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C to remove excess salt

and urea.

3. Concentrate the dialyzed protein using a suitable method, such as centrifugal

ultrafiltration.

II. Purification of Recombinant Human Keratin 12
from E. coli
This method allows for the production of large quantities of K12. However, keratins expressed

in E. coli often form insoluble aggregates known as inclusion bodies, necessitating a

denaturation and refolding process.

Principle:

The KRT12 gene is cloned into an expression vector and transformed into E. coli. Protein

expression is induced, and the cells are harvested and lysed. The insoluble inclusion bodies

are then isolated, washed, and solubilized using a strong denaturant like urea or guanidine

hydrochloride (Gnd-HCl). The solubilized, denatured K12 is then refolded into its native

conformation by removing the denaturant, often through dialysis or rapid dilution. Final

purification is achieved using ion-exchange chromatography.

Experimental Protocol
Materials:

E. coli cell pellet expressing human Keratin 12

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, 20 mM β-mercaptoethanol,

1% Triton X-100, and protease inhibitor cocktail[7]

Wash Buffer 1: Lysis Buffer without Triton X-100

Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 1 M NaCl

Inclusion Body Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.5, 100 mM DTT
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Refolding Buffer: 50 mM Tris-HCl pH 8.5, 3 mM reduced glutathione, 1 mM oxidized

glutathione, 0.5 M Arginine

Anion Exchange Chromatography Buffers (as described in the native purification protocol)

Dialysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

Procedure:

Isolation and Washing of Inclusion Bodies:

1. Resuspend the E. coli cell pellet in Lysis Buffer.

2. Lyse the cells using sonication or a high-pressure homogenizer.

3. Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

4. Resuspend the pellet in Wash Buffer 1 and repeat the centrifugation.

5. Resuspend the pellet in Wash Buffer 2 to remove contaminating DNA and repeat the

centrifugation.[8]

6. Wash the pellet once more with a buffer lacking detergents and high salt concentrations

(e.g., 50 mM Tris-HCl pH 8.0).

Solubilization and Refolding of Keratin 12:

1. Resuspend the washed inclusion body pellet in Inclusion Body Solubilization Buffer.

2. Incubate at room temperature for 1-2 hours with gentle agitation to completely solubilize

the protein.

3. Clarify the solution by centrifugation at 20,000 x g for 30 minutes at 4°C.

4. Initiate refolding by rapidly diluting the solubilized protein into a large volume of cold

Refolding Buffer (e.g., 1:100 dilution).

5. Allow the protein to refold overnight at 4°C with gentle stirring.
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Purification of Refolded Keratin 12:

1. Concentrate the refolded protein solution and buffer exchange into the Anion Exchange

Start Buffer using tangential flow filtration or a similar method.

2. Perform anion-exchange chromatography as described in the native protein purification

protocol (Section I, Step 3).

3. Pool the fractions containing pure, refolded K12.

Final Dialysis and Storage:

1. Dialyze the purified K12 against a suitable storage buffer (e.g., Dialysis Buffer).

2. Determine the protein concentration, aliquot, and store at -80°C.

Data Presentation
Table 1: Representative Purification Table for Recombinant Keratin 12

Purification
Step

Total Protein
(mg)

K12 Protein
(mg)

Purity (%) Yield (%)

Clarified Lysate 1000 200 20 100

Washed

Inclusion Bodies
250 180 72 90

Solubilized

Inclusion Bodies
175 160 91 80

Anion Exchange

Pool
60 57 95 28.5

Note: The values in this table are illustrative and can vary significantly based on expression

levels, the efficiency of refolding, and the specific chromatography conditions used.
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Caption: Workflow for the purification of native Keratin 12 from corneal tissue.
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Caption: Workflow for the purification of recombinant Keratin 12 from E. coli inclusion bodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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